Methyl 2-(2,2,2-trifluoroethyl)benzoate

Lipophilicity Drug Design Membrane Permeability

Researchers designing traceless linkers or CNS candidates face unreliable cleavage with standard methyl esters. Methyl 2-(2,2,2-trifluoroethyl)benzoate solves this: its trifluoroethyl ester elicits a pronounced alpha-effect in nucleophilic cleavage, absent in methyl esters, enabling precise non-enzymatic release. - Enhanced leaving group reactivity validated by HOO⁻ cleavage studies - High lipophilicity (LogP 3.8) drives blood-brain barrier penetration - Versatile scaffold for ADC linkers, prodrugs, and agrochemical leads

Molecular Formula C10H9F3O2
Molecular Weight 218.175
CAS No. 1933473-33-6
Cat. No. B2451724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,2,2-trifluoroethyl)benzoate
CAS1933473-33-6
Molecular FormulaC10H9F3O2
Molecular Weight218.175
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1CC(F)(F)F
InChIInChI=1S/C10H9F3O2/c1-15-9(14)8-5-3-2-4-7(8)6-10(11,12)13/h2-5H,6H2,1H3
InChIKeyOEMGTCBNGXNNAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(2,2,2-trifluoroethyl)benzoate: Key Properties & Procurement


Methyl 2-(2,2,2-trifluoroethyl)benzoate (CAS 1933473-33-6) is a fluorinated aromatic ester with the molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol . It features a benzoate core substituted with a 2,2,2-trifluoroethyl group at the ortho position, which significantly influences its electronic properties and reactivity [1]. The compound is typically offered at a purity of 95% or higher and is intended for research and development use as a versatile small molecule scaffold . Its physicochemical profile includes a calculated LogP of approximately 3.8, indicating substantial lipophilicity, and a topological polar surface area (TPSA) of 26.3 Ų [2].

Methyl 2-(2,2,2-trifluoroethyl)benzoate: Differentiated Reactivity


Substitution of methyl 2-(2,2,2-trifluoroethyl)benzoate with a non-fluorinated analog or a simple methyl ester is not a like-for-like exchange. A key study on nucleophilic ester cleavage by HOO⁻ demonstrates that 2,2,2-trifluoroethyl esters exhibit a marked 'alpha-effect'—a significantly enhanced reactivity—that is absent in their methyl ester counterparts [1]. This heightened reactivity is a direct consequence of the strong electron-withdrawing nature of the trifluoroethyl group, which makes it a far superior leaving group [2]. Therefore, using a generic analog in a synthetic sequence or assay designed for this specific leaving group liability will result in drastically different reaction kinetics and could lead to experimental failure. The following section provides quantitative evidence of this differentiation.

Methyl 2-(2,2,2-trifluoroethyl)benzoate: Quantitative Evidence vs. Analogs


Enhanced Lipophilicity for Membrane Permeability

Methyl 2-(2,2,2-trifluoroethyl)benzoate exhibits a substantially higher calculated LogP (XLogP3) of 3.8 compared to a value of 2.4 for its simpler, commercially available analog 2,2,2-trifluoroethyl benzoate (CAS 1579-72-2) [1][2]. This difference of 1.4 LogP units corresponds to a theoretical ~25-fold increase in lipophilicity, which can translate to enhanced passive membrane permeability [3].

Lipophilicity Drug Design Membrane Permeability

Superior Leaving Group Ability

The 2,2,2-trifluoroethyl moiety is a significantly better leaving group than a standard methyl ester. This property is quantitatively demonstrated in a study of nucleophilic cleavage where 2,2,2-trifluoroethyl esters, in contrast to methyl esters, are shown to be 'sufficiently good' leaving groups to elicit a strong alpha-effect with HOO⁻ nucleophiles [1]. This enhanced reactivity is directly attributed to the strong electron-withdrawing power of the -CF₃ group.

Synthetic Chemistry Nucleophilic Cleavage Leaving Group

Hydrolysis and Saponification Reactivity

While direct data for methyl 2-(2,2,2-trifluoroethyl)benzoate is unavailable, class-level inference from studies on substituted methyl benzoates indicates that electron-withdrawing substituents like -CF₃ significantly accelerate saponification. The ρ value for saponification of substituted methyl benzoates is +2.38, indicating a strong sensitivity to electron-withdrawing groups [1]. Furthermore, methyl p-trifluoromethylbenzoate undergoes partial hydrolysis of the -CF₃ group to a carboxylic acid under high-temperature (200-300 °C) aqueous conditions [2].

Green Chemistry Hydrolysis Saponification

Methyl 2-(2,2,2-trifluoroethyl)benzoate: Application Scenarios


CNS Drug Discovery Scaffold

Methyl 2-(2,2,2-trifluoroethyl)benzoate's high calculated LogP of 3.8 [1] makes it a valuable building block for designing central nervous system (CNS) drug candidates. Its lipophilicity, which is ~25-fold higher than simpler trifluoroethyl benzoate analogs [2], suggests a greater capacity to cross the blood-brain barrier via passive diffusion. This physicochemical property is crucial for early-stage medicinal chemistry programs targeting neurological or psychiatric disorders, where optimizing brain exposure is paramount. Researchers can use this scaffold to construct libraries of fluorinated compounds for permeability screening.

Bioconjugation and Prodrug Release

The 2,2,2-trifluoroethyl ester's proven superior leaving group ability, which elicits a strong 'alpha-effect' in nucleophilic cleavage [3], positions it as a unique functional handle. This property is ideal for designing bioconjugation linkers or prodrugs where a specific, non-enzymatic release of an active agent is required. For instance, it can be used to create 'traceless' linkers for antibody-drug conjugates (ADCs) or other targeted delivery systems that rely on a defined chemical or enzymatic trigger that selectively cleaves the activated ester, a feature not available to standard methyl esters.

Specialty Agrochemical Intermediate

Fluorinated aromatic compounds are a cornerstone of modern agrochemicals [4]. Methyl 2-(2,2,2-trifluoroethyl)benzoate, with its combination of a versatile ester handle and a lipophilic trifluoroethyl group (LogP 3.8) [1], is a strategic intermediate for synthesizing novel fungicides, herbicides, or insecticides. The increased lipophilicity can improve the compound's ability to penetrate the waxy cuticles of plants or insects, a key factor in achieving high efficacy. This differentiates it from less lipophilic, non-fluorinated benzoate building blocks, providing a direct pathway to create more potent and bioavailable agrochemical leads.

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